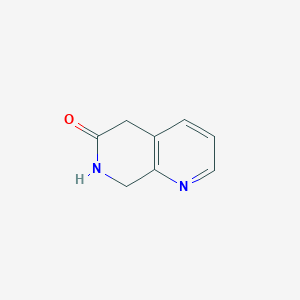
7,8-Dihydro-1,7-naphthyridin-6(5H)-one
Cat. No. B2550629
M. Wt: 148.165
InChI Key: XYLHYWKYZKPDRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08536164B2
Procedure details


7,8-Dihydro-1,7-naphthyridin-6(5H)-one of Formula I-m and 5,6,7,8-tetrahydro-1,7-naphthyridine of Formula I-n are synthesized as shown in Scheme 12. Compound LVII is reacted with 1 to 1.5 equivalents of sodium dimethylmalonate in a polar solvent such as NMP or DMF at from 50° C. to 110° C. to give diester of formula LVI. Decarboxylation of this material is accomplished by heating between 50° C. and 100° C. with 1 to 1.5 equivalents of lithium chloride in DMSO and 2 equivalents of water to give ester LV. Hydrogenolysis of LV in acetic acid with palladium on activated carbon gives lactam I-m which may be converted to compound of Formula I-n by treatment with hydride reducing agents such as borane-THF complex or lithium aluminum hydride in THF at from rt to reflux.
Name
sodium dimethylmalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:9])([C:6]([O-])=O)[C:3]([O-])=O.[Na+].[Na+].[CH3:12][N:13]1[C:17](=O)[CH2:16][CH2:15][CH2:14]1.[CH3:19][N:20]([CH:22]=[O:23])[CH3:21]>>[N:13]1[C:6]2[CH2:19][NH:20][C:22](=[O:23])[CH2:3][C:2]=2[CH:9]=[CH:15][CH:14]=1.[N:13]1[C:12]2[CH2:22][NH:20][CH2:21][CH2:1][C:17]=2[CH:16]=[CH:15][CH:14]=1 |f:0.1.2|
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC=CC=2CC(NCC12)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC=CC=2CCNCC12
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US08536164B2
Procedure details


7,8-Dihydro-1,7-naphthyridin-6(5H)-one of Formula I-m and 5,6,7,8-tetrahydro-1,7-naphthyridine of Formula I-n are synthesized as shown in Scheme 12. Compound LVII is reacted with 1 to 1.5 equivalents of sodium dimethylmalonate in a polar solvent such as NMP or DMF at from 50° C. to 110° C. to give diester of formula LVI. Decarboxylation of this material is accomplished by heating between 50° C. and 100° C. with 1 to 1.5 equivalents of lithium chloride in DMSO and 2 equivalents of water to give ester LV. Hydrogenolysis of LV in acetic acid with palladium on activated carbon gives lactam I-m which may be converted to compound of Formula I-n by treatment with hydride reducing agents such as borane-THF complex or lithium aluminum hydride in THF at from rt to reflux.
Name
sodium dimethylmalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:9])([C:6]([O-])=O)[C:3]([O-])=O.[Na+].[Na+].[CH3:12][N:13]1[C:17](=O)[CH2:16][CH2:15][CH2:14]1.[CH3:19][N:20]([CH:22]=[O:23])[CH3:21]>>[N:13]1[C:6]2[CH2:19][NH:20][C:22](=[O:23])[CH2:3][C:2]=2[CH:9]=[CH:15][CH:14]=1.[N:13]1[C:12]2[CH2:22][NH:20][CH2:21][CH2:1][C:17]=2[CH:16]=[CH:15][CH:14]=1 |f:0.1.2|
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC=CC=2CC(NCC12)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC=CC=2CCNCC12
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
